![molecular formula C8H8ClN5O2 B1307977 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide CAS No. 876717-51-0](/img/structure/B1307977.png)

2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

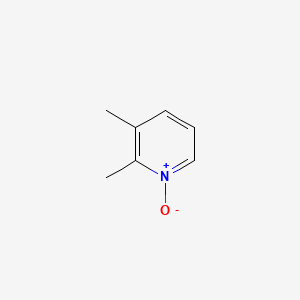

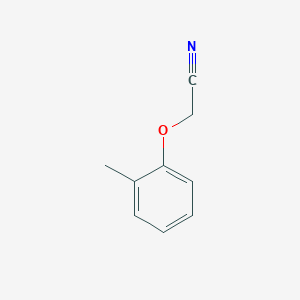

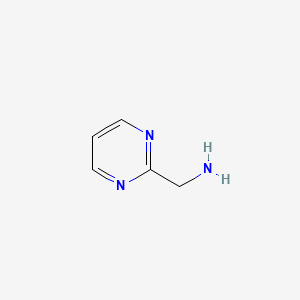

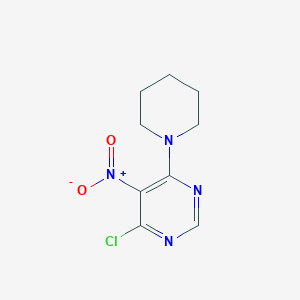

“2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide” is a chemical compound with the molecular formula C8H8ClN5O2 . It has a molecular weight of 241.64 . This compound is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClN5O2/c1-4-6(13-5(15)2-9)7(16)14-8(12-4)10-3-11-14/h3,6H,1-2H2,(H,13,15)(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.64 . More specific properties like melting point, boiling point, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes are studied for their potential catalytic properties and applications in industrial chemical reactions .

Dihydroorotate Dehydrogenase Inhibitors

It acts as an inhibitor for dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine synthesis pathway. This inhibition has shown antimalarial activity, providing a potential pathway for developing new antimalarial drugs .

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

The compound is used in the Vilsmeier reaction, which is a form of chemical reaction that modifies the structure of carbocycles and heterocycles. This is significant in the synthesis of various organic compounds with potential pharmaceutical applications .

Binding to HIV TAR RNA

Research investigations have explored the pharmacological activity of this compound due to its binding to HIV TAR RNA. This interaction could lead to new treatments for HIV by interfering with the virus’s replication process .

Anti-tumor Activities

A series of derivatives of this compound have been synthesized and evaluated for their in vitro anti-tumor activities. These studies are crucial for developing new cancer therapies .

Medicinal Chemistry Bio-isostere

The [1,2,4]triazolo[1,5-a]pyrimidine nucleus, part of this compound’s structure, is considered a bio-isostere for purines and other molecular structures in medicinal chemistry. This makes it valuable for drug design and discovery processes .

Mecanismo De Acción

Target of Action

Related compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1/S transition. This prevents the cells from proliferating, which can be particularly beneficial in the treatment of cancers where uncontrolled cell proliferation is a key characteristic .

Propiedades

IUPAC Name |

2-chloro-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5O2/c1-4-6(13-5(15)2-9)7(16)14-8(12-4)10-3-11-14/h3H,2H2,1H3,(H,13,15)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGHHTQHRSWXPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Z)-(4-methoxyphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1307934.png)